molecular formula C14H11NO5 B2535349 2-(3-Nitrophenoxy)-2-phenylacetic acid CAS No. 938303-74-3

2-(3-Nitrophenoxy)-2-phenylacetic acid

Cat. No.: B2535349
CAS No.: 938303-74-3
M. Wt: 273.244
InChI Key: FYSFJBFOUJBZND-UHFFFAOYSA-N
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Description

2-(3-Nitrophenoxy)-2-phenylacetic acid is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group and a phenoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenoxy)-2-phenylacetic acid typically involves the reaction of 3-nitrophenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products

    Reduction: 2-(3-Aminophenoxy)-2-phenylacetic acid.

    Substitution: Various substituted phenoxy derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(3-Nitrophenoxy)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)-2-phenylacetic acid: Similar structure but with the nitro group in the para position.

    2-(3-Nitrophenoxy)-2-methylacetic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-(3-Nitrophenoxy)acetic acid: Lacks the phenyl group, making it less complex.

Uniqueness

2-(3-Nitrophenoxy)-2-phenylacetic acid is unique due to the combination of its nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(3-nitrophenoxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)13(10-5-2-1-3-6-10)20-12-8-4-7-11(9-12)15(18)19/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFJBFOUJBZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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